2,5-Difluoro-4-(pyridin-3-yl)aniline
Description
2,5-Difluoro-4-(pyridin-3-yl)aniline (C₁₁H₈F₂N₂; MW: 206.20; CAS: 1214388-86-9) is a fluorinated aniline derivative featuring a pyridine ring at the para position of the benzene ring, with fluorine substituents at the 2- and 5-positions. This structure combines electron-withdrawing fluorine atoms with the aromatic nitrogen of pyridine, influencing its electronic properties, solubility, and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a building block for heterocyclic compounds .
Properties
IUPAC Name |
2,5-difluoro-4-pyridin-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-5-11(14)10(13)4-8(9)7-2-1-3-15-6-7/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWNEIHBDCBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with shared structural motifs but distinct substituents or heterocyclic systems.
2,5-Difluoro-4-(pyrimidin-5-yl)aniline
- Molecular Formula : C₁₀H₇F₂N₃
- Molecular Weight : 207.18
- CAS : 1703003-27-3
- Key Differences: Pyrimidin-5-yl replaces pyridin-3-yl, introducing an additional nitrogen atom in the heterocycle. The altered electronic profile may influence reactivity in cross-coupling reactions or interactions with biological targets .
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline
- Molecular Formula : C₁₃H₈F₆N₂ (estimated from structure in )
- Key Differences: Trifluoromethyl (-CF₃) groups replace fluorine atoms, increasing steric bulk and lipophilicity. This compound may exhibit enhanced metabolic stability in drug discovery contexts due to reduced oxidative metabolism of -CF₃ groups .
3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline
- Molecular Formula : C₁₇H₁₅F₃N₂ (CAS: 1332356-31-6)
- Key Differences :
- A piperidine ring substituted with a 4-fluorophenyl group replaces the pyridine ring.
- The piperidine moiety introduces a basic nitrogen, enabling salt formation and altering solubility in acidic environments.
- The fluorophenyl group adds steric complexity, which may impact binding affinity in receptor-targeted applications .
Structural and Functional Implications
Electronic Effects
- Pyridine vs. Pyrimidine : Pyridine’s single nitrogen atom provides moderate electron-withdrawing effects, while pyrimidine’s dual nitrogen atoms create a more electron-deficient system. This difference could modulate reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .
- Fluorine vs.
Solubility and Lipophilicity
- Pyridine Derivatives : Higher solubility in organic solvents (e.g., DCM, THF) due to moderate polarity.
- Piperidine Derivatives : Improved aqueous solubility at acidic pH due to protonation of the piperidine nitrogen .
- Trifluoromethyl Analogs : Increased lipophilicity (logP) enhances membrane permeability but may reduce water solubility .
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